molecular formula C13H28O3Si B11859210 Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]- CAS No. 195871-01-3

Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-

Cat. No.: B11859210
CAS No.: 195871-01-3
M. Wt: 260.44 g/mol
InChI Key: ZPADBQXVPGCJTG-UHFFFAOYSA-N
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Description

4-((Triisopropylsilyl)oxy)butanoic acid is a chemical compound that features a butanoic acid backbone with a triisopropylsilyl group attached via an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Triisopropylsilyl)oxy)butanoic acid typically involves the protection of the hydroxyl group of butanoic acid derivatives using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for 4-((Triisopropylsilyl)oxy)butanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((Triisopropylsilyl)oxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-((Triisopropylsilyl)oxy)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Triisopropylsilyl)oxy)butanoic acid primarily involves its role as a protecting group. The triisopropylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    4-(Triethoxysilyl)butanoic acid: Similar in structure but with ethoxy groups instead of isopropyl groups.

    4-(Trimethylsilyl)butanoic acid: Contains trimethylsilyl instead of triisopropylsilyl.

    4-(Triisopropylsilyloxy)butanoic acid methyl ester: A methyl ester derivative of the compound.

Uniqueness

4-((Triisopropylsilyl)oxy)butanoic acid is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl. This makes it particularly useful in complex organic syntheses where selective protection is crucial.

Biological Activity

Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]- (CAS Number: 157310-14-0) is a siloxane derivative of butanoic acid that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H28O2Si
  • Molecular Weight : 256.43 g/mol
  • IUPAC Name : Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-

Mechanisms of Biological Activity

The biological activity of butanoic acid derivatives, including 4-[[tris(1-methylethyl)silyl]oxy]-, is primarily attributed to their role as short-chain fatty acids (SCFAs). SCFAs are known for their various health benefits, particularly in gut health and inflammation modulation.

1. Anti-inflammatory Effects

Research indicates that butanoic acid compounds can exert anti-inflammatory properties. They are believed to influence the immune response by modulating cytokine production and promoting regulatory T-cell activity. For instance, studies have shown that butyrate, a related SCFA, enhances the production of anti-inflammatory cytokines such as IL-10 while inhibiting pro-inflammatory cytokines like TNF-α .

2. Cancer Cell Modulation

Butanoic acid derivatives have demonstrated potential anti-cancer activities. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving histone modification and gene expression regulation. For example, butyrate has been shown to promote histone crotonylation in colon cancer cells, leading to altered gene expression associated with cell growth inhibition .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulation of IL-10 and TNF-α levels
Anti-cancerInduction of apoptosis in cancer cells
Gut healthImprovement in gut microbiota composition
Metabolic regulationInfluence on glucose metabolism and insulin sensitivity

Case Study: Impact on Gut Health

A study examined the effects of butanoic acid on gut microbiota in patients with inflammatory bowel disease (IBD). The results indicated that supplementation with butyrate led to improved gut barrier function and reduced inflammation markers in patients . This highlights the potential therapeutic application of butanoic acid derivatives in managing gastrointestinal disorders.

Case Study: Cancer Treatment Potential

In a series of experiments involving breast cancer cell lines, it was found that increasing concentrations of butyrate significantly inhibited cell viability and induced apoptosis. The study concluded that butyrate could be a promising candidate for adjunctive therapy in breast cancer treatment due to its ability to modify cellular pathways involved in tumor progression .

Safety and Toxicity

While butanoic acid derivatives exhibit promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that these compounds may have low toxicity profiles; however, further research is necessary to establish comprehensive safety data across different concentrations and exposure durations .

Properties

CAS No.

195871-01-3

Molecular Formula

C13H28O3Si

Molecular Weight

260.44 g/mol

IUPAC Name

4-tri(propan-2-yl)silyloxybutanoic acid

InChI

InChI=1S/C13H28O3Si/c1-10(2)17(11(3)4,12(5)6)16-9-7-8-13(14)15/h10-12H,7-9H2,1-6H3,(H,14,15)

InChI Key

ZPADBQXVPGCJTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCC(=O)O

Origin of Product

United States

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